molecular formula C4H5BrN2O B13558293 3-bromo-1-methyl-1H-pyrazol-5-ol

3-bromo-1-methyl-1H-pyrazol-5-ol

Cat. No.: B13558293
M. Wt: 177.00 g/mol
InChI Key: PCJVUKQTWYBUDL-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole core substituted with a bromine atom at position 3, a methyl group at position 1, and a hydroxyl group at position 3. This structure confers unique reactivity and physicochemical properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and coordination chemistry.

Properties

Molecular Formula

C4H5BrN2O

Molecular Weight

177.00 g/mol

IUPAC Name

5-bromo-2-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C4H5BrN2O/c1-7-4(8)2-3(5)6-7/h2,6H,1H3

InChI Key

PCJVUKQTWYBUDL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-methyl-1H-pyrazol-5-ol typically involves the bromination of 1-methylpyrazole. One common method is the reaction of 1-methylpyrazole with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the third position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-1H-pyrazol-5-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 3-amino-1-methyl-1H-pyrazol-5-ol or 3-thio-1-methyl-1H-pyrazol-5-ol.

    Oxidation: Formation of 3-bromo-1-methyl-1H-pyrazol-5-one.

    Reduction: Formation of 1-methyl-1H-pyrazol-5-ol.

Scientific Research Applications

3-Bromo-1-methyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-1-methyl-1H-pyrazol-5-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

3-Phenyl-1H-pyrazol-5-ol
  • Structure : Replaces the bromine and methyl groups with a phenyl substituent at position 3.
  • This compound lacks the bromine atom, reducing its electrophilic reactivity compared to the brominated analog .
  • Applications : Used in coordination chemistry and as a ligand due to its chelating hydroxyl group.
(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol
  • Structure : Adds a hydroxymethyl group to the pyrazole core.
  • Properties : The hydroxymethyl group introduces hydrogen-bonding capability, improving solubility in polar solvents. Molecular weight increases to 191.03 g/mol, compared to the parent compound’s estimated 177.02 g/mol (C₄H₅BrN₂O).
  • Synthetic Relevance : Serves as a precursor for further functionalization, such as esterification or oxidation .
4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one
  • Structure : Features a bromomethyl substituent and a dimethylphenyl group, introducing steric hindrance and dual halogenation.
  • Properties : The additional bromine enhances electrophilicity, while the dimethylphenyl group may stabilize the molecule through hydrophobic interactions. LC/MS data (m/z 317 [M+H]⁺) indicate a higher molecular weight (316.06 g/mol) compared to the simpler bromo-methyl pyrazol-ol .

Functional Group Variations

3-(7-Bromo-1,3-benzodioxol-5-yl)-1-methyl-1H-pyrazol-5-amine
  • Structure : Incorporates a benzodioxol moiety and an amine group.
  • The amine group introduces basicity, altering solubility and coordination behavior compared to the hydroxylated analog .
1-[(4-Bromo-1H-pyrazol-1-yl)acetyl]-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
  • Structure : Combines acetyl and difluoromethyl groups with a bromopyrazole core.
  • Properties : The difluoromethyl group enhances metabolic stability in pharmaceutical contexts. The acetyl group enables nucleophilic reactions, broadening synthetic utility .

Physicochemical and Spectral Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Spectral Data (Reference)
3-Bromo-1-methyl-1H-pyrazol-5-ol C₄H₅BrN₂O ~177.02 Not explicitly reported in evidence
3-Phenyl-1H-pyrazol-5-ol C₉H₈N₂O 160.17 IR: C=O stretch ~1595 cm⁻¹
(3-Bromo-1-methyl-1H-pyrazol-5-yl)methanol C₅H₇BrN₂O 191.03 NMR: δ 2.77 (s, CH₃)
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione C₂₂H₁₅BrN₄OS 468.35 EI-MS: m/z 464 (M+1)

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